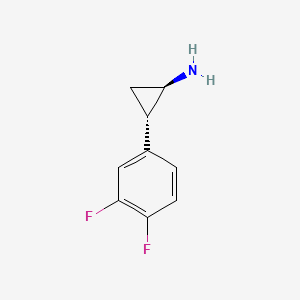

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

Description

Historical Context and Discovery

The discovery of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is closely tied to the development of ticagrelor, a P2Y₁₂ receptor antagonist used as an antiplatelet agent. First synthesized in the early 2000s, this chiral cyclopropane derivative emerged as a critical intermediate in ticagrelor production. Patent CN104974017B (2014) details its synthesis via cyclopropanation and Hofmann degradation, highlighting its role in streamlining ticagrelor manufacturing. The compound’s stereochemical specificity became a focal point for optimizing ticagrelor’s pharmacological activity, leading to its inclusion in AstraZeneca’s patented processes. By 2016, biocatalytic methods using engineered enzymes further advanced its synthesis, emphasizing sustainability and enantioselectivity.

Relevance in Modern Organic and Medicinal Chemistry

This compound is pivotal in medicinal chemistry due to its structural uniqueness and role in drug design. As the key intermediate for ticagrelor—a drug with $3.5 billion projected annual sales—its synthesis directly impacts cardiovascular therapeutic development. Beyond antiplatelet applications, its cyclopropane core and fluorinated aromatic group make it a versatile scaffold for probing enzyme interactions and metabolic stability. Recent studies also explore its potential in anticancer and neuroprotective contexts, though these remain preclinical.

Overview of Structural and Stereochemical Features

The compound’s structure combines a strained cyclopropane ring with a 3,4-difluorophenyl group and an amine functional group. Key features include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉F₂N |

| Molecular Weight | 169.17 g/mol |

| CAS Number | 220352-38-5 |

| Stereochemistry | (1R,2S) configuration |

| SMILES Notation | N[C@@H]1C[C@H]1C1=CC(=C(C=C1)F)F |

The cyclopropane ring’s rigidity and the fluorine atoms’ electronegativity enhance binding affinity to biological targets, while the (1R,2S) stereochemistry ensures optimal spatial orientation for receptor interactions.

Properties

IUPAC Name |

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUBIQNXHRPJKK-IMTBSYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431443 | |

| Record name | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220352-38-5 | |

| Record name | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220352-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220352385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanamine, 2-(3,4-difluorophenyl)-, (1R,2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIY4B72TG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclopropanation of 3,4-Difluorostyrene or Related Precursors

The cyclopropane ring is commonly constructed via cyclopropanation of 3,4-difluorostyrene or its derivatives using reagents such as trimethylsulfoxonium iodide in the presence of strong bases (NaH or NaOH) and solvents like DMSO. This step is often catalyzed or directed to favor the (1R,2S) stereochemistry.

Another approach uses asymmetric cyclopropanation catalyzed by engineered hemoglobin mutants or oxazaborolidine catalysts (CBS catalysts), enabling high enantiomeric excess (>98%) and diastereoselectivity (>99%) in the formation of ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane carboxylate intermediates.

Functional Group Transformations

The cyclopropanated esters are hydrolyzed under basic conditions (e.g., NaOH in ethanol or methanol) to yield the corresponding cyclopropanecarboxylic acids.

Conversion of carboxylic acids to acid chlorides is achieved using thionyl chloride in the presence of pyridine in toluene.

Subsequent conversion to azides via reaction with sodium azide and phase-transfer catalysts (e.g., tetrabutylammonium bromide) allows for Curtius rearrangement to form the amine functionality.

Alternatively, amide formation followed by Hofmann degradation is employed to transform cyclopropanecarboxamides into cyclopropylamines.

Chiral Resolution and Salt Formation

The free amine is often isolated as its hydrochloride salt by treatment with hydrogen chloride in methanol, producing a crystalline solid with good yield (~76%).

For enhanced stereochemical purity and stability, the amine is converted into chiral salts with mandelic acid derivatives, such as (R)-2-hydroxy-2-phenylacetate or D-mandelic acid salts. These salts facilitate purification and crystallinity, critical for pharmaceutical applications.

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Cyclopropanation | 3,4-Difluorostyrene + trimethylsulfoxonium iodide, NaH/NaOH, DMSO | Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropane carboxylate |

| 2 | Hydrolysis | NaOH in ethanol or methanol | (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid |

| 3 | Acid chloride formation | Thionyl chloride, pyridine, toluene | Cyclopropanecarbonyl chloride |

| 4 | Azide formation | Sodium azide, tetrabutylammonium bromide, sodium carbonate, toluene | Cyclopropanecarbonyl azide |

| 5 | Curtius rearrangement or Hofmann degradation | Thermal rearrangement or base treatment | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine |

| 6 | Salt formation | HCl in methanol or D-mandelic acid | Cyclopropanamine hydrochloride or mandelate salt |

Industrial production employs continuous flow reactors to maintain consistent stereochemical control and yield.

Automated systems facilitate precise control of reaction parameters, minimizing impurities such as urea derivatives formed during amine protection steps.

High-performance liquid chromatography (HPLC) and crystallization techniques are used for purification to meet pharmaceutical-grade standards.

The hydrochloride salt of this compound exhibits a melting onset around 200 °C with yields reported at approximately 76% under mild conditions (25 °C, 2 hours).

Asymmetric reduction using CBS catalysts with borane-tetrahydrofuran or borane-N,N-diethylaniline as reducing agents provides high enantioselectivity in intermediate formation.

Diastereomeric separation of cyclopropyl esters is critical to isolate the desired (1R,2S) isomer before further transformation.

| Method | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Cyclopropanation with sulfoxonium ylide | Trimethylsulfoxonium iodide, NaH/NaOH, DMSO | High stereoselectivity | Requires strong base and careful control |

| CBS Asymmetric Reduction | CBS catalyst, borane-THF or borane-diethylaniline | Excellent enantioselectivity | Catalyst cost and sensitivity |

| Hofmann Degradation of Amides | Amide formation, NaOH, NaOCl | Direct amine formation | Handling of hypochlorite reagents |

| Curtius Rearrangement via Azides | Acid chloride, sodium azide, rearrangement | Efficient amine synthesis | Use of azides requires safety precautions |

| Salt Formation with HCl or Mandelic acid | HCl in MeOH or D-mandelic acid | Facilitates purification and stability | Additional purification steps |

The preparation of this compound involves sophisticated synthetic strategies combining cyclopropanation, stereoselective reductions, functional group interconversions, and chiral salt formation. Industrial methods emphasize continuous flow technology and advanced purification to ensure high purity and stereochemical integrity. The choice of method depends on scale, desired stereochemical purity, and safety considerations related to reagents such as azides and strong bases.

This comprehensive overview integrates data from patents and research literature, providing a professional and authoritative resource on the preparation of this important cyclopropylamine derivative.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.

Reduction: Reduction reactions can convert the compound into cyclopropylamines with different substitution patterns.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed under basic conditions.

Major Products

The major products formed from these reactions include cyclopropanone derivatives, substituted cyclopropylamines, and various functionalized cyclopropanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects. The cyclopropane ring’s rigidity also contributes to the compound’s unique pharmacological profile by restricting conformational flexibility.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pharmacological and Physicochemical Properties

- 3,4-Difluoro vs. 4-Chloro : The 3,4-difluoro derivative exhibits higher metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation compared to chlorine .

- 3,4-Difluoro vs. 2,3-Difluoro : Positional isomerism impacts receptor binding. The 3,4-difluoro configuration optimizes steric and electronic interactions with ticagrelor’s target, P2Y₁₂, whereas 2,3-difluoro analogs show reduced activity .

Stereochemical Variants

Table 2: Enantiomeric and Diastereomeric Comparisons

- The (1R,2S) enantiomer is pharmacologically active in ticagrelor, while the (1S,2R) form is discarded during chiral resolution .

Salt and Co-Crystal Forms

Salts and co-crystals enhance solubility and stability:

- Hydrochloride Salt (C₉H₁₀ClF₂N, 205.63 g/mol): Improves crystallinity for purification .

- D-Mandelate Co-Crystal (C₁₆H₁₅F₂NO₃, 319.30 g/mol): Used to resolve enantiomers via chiral HPLC, achieving >99.9% enantiomeric excess .

Pharmaceutical and Industrial Relevance

Biological Activity

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, also known as ticagrelor, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopropanamine core with a difluorophenyl substituent. Its stereochemistry is critical for its biological function, influencing interactions with various biological targets. The presence of fluorine atoms enhances lipophilicity and may affect the compound's binding affinity to proteins.

Antiplatelet Activity

Ticagrelor is primarily recognized for its role as an antiplatelet agent. It works by inhibiting the P2Y12 receptor on platelets, which is crucial for platelet activation and aggregation. This mechanism significantly reduces the risk of thrombotic events in patients with a history of cardiovascular diseases.

Anticancer Properties

Recent studies have indicated that ticagrelor may possess anticancer properties. In vitro and in vivo research suggests that it can inhibit tumor cell proliferation and migration in various cancer types, including gastric cancer. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific signaling pathways involved in cell survival and growth regulation.

The biological activity of this compound can be summarized as follows:

- Antiplatelet Mechanism : Ticagrelor binds reversibly to the P2Y12 receptor, preventing ADP-mediated platelet activation.

- Anticancer Mechanism : The compound may disrupt cellular signaling pathways that promote cancer cell survival and proliferation. This includes inhibition of the MAPK/ERK pathway and modulation of apoptotic factors .

Research Findings and Case Studies

Several studies have documented the biological effects of ticagrelor:

- Study on Gastric Cancer : A study demonstrated that ticagrelor inhibited the proliferation of gastric cancer cells in vitro by inducing cell cycle arrest and apoptosis. The findings suggest potential use as an adjunct therapy in gastric cancer treatment.

- Antimicrobial Activity : Research has shown that ticagrelor exhibits bactericidal activity against gram-positive bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Cyclopropanation Reaction : Using chiral auxiliaries to achieve diastereoselectivity.

- Asymmetric Reduction : Catalyzed by carbonyl reductase to form the desired stereoisomer.

- Ammonolysis and Hofmann Degradation : These steps are crucial for obtaining the final product with high purity .

Summary of Synthetic Routes

| Step | Description |

|---|---|

| 1 | Cyclopropanation using chiral auxiliaries |

| 2 | Asymmetric reduction via carbonyl reductase |

| 3 | Ammonolysis followed by Hofmann degradation |

Potential Applications

Beyond its established use as an antiplatelet medication, this compound shows promise in various therapeutic areas:

- Cancer Therapy : Ongoing research aims to explore its efficacy in combination with traditional chemotherapeutics.

- Infectious Diseases : Its antimicrobial properties suggest potential applications in treating bacterial infections .

- Neurological Disorders : Investigations into its neuroprotective effects are underway, particularly concerning neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine?

- Methodology : Synthesis typically involves multi-step organic reactions. A common route starts with 1,2-difluorobenzene, which undergoes Friedel-Crafts acylation with 3-chloropropionyl chloride to form 3-chloro-1-(3',4'-difluorophenyl)propan-1-one. Subsequent cyclopropanation via Simmons-Smith conditions and stereoselective reduction yields the target compound. Advanced methods employ biocatalysis, such as engineered hemoglobin mutants for stereoselective cyclopropanation, achieving >99% diastereoselectivity .

Q. How does stereochemistry influence the compound’s biological activity?

- Methodology : The (1R,2S) configuration is critical for receptor binding. Comparative studies with stereoisomers (e.g., (1R,2R)- or (1S,2R)-forms) using X-ray crystallography and in vitro assays (e.g., enzyme inhibition or receptor-binding assays) reveal distinct activity profiles. For example, the (1R,2S) isomer shows higher affinity for P2Y12 receptors in Ticagrelor synthesis .

Q. What analytical techniques validate enantiomeric purity?

- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis are standard. Nuclear Overhauser Effect (NOE) NMR spectroscopy confirms spatial arrangements. Mass spectrometry (HRMS) ensures molecular integrity .

Q. What are the compound’s primary applications in medicinal chemistry?

- Methodology : Key intermediate in synthesizing Ticagrelor, a P2Y12 receptor antagonist. Used to study structure-activity relationships (SAR) in neuroprotective agents and serotonin/norepinephrine reuptake inhibitors. In vitro assays (e.g., platelet aggregation tests) and metabolic stability studies in hepatocytes are standard .

Advanced Research Questions

Q. How can researchers mitigate urea impurity formation during synthesis?

- Methodology : Urea impurities (e.g., l-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl urea) arise from amine-carbamate intermediates. Strategies include:

- Reaction optimization : Lowering temperature during carbamate formation.

- Scavengers : Adding molecular sieves or activated carbon to adsorb byproducts.

- Chromatography : Preparative HPLC with C18 columns for purification .

Q. What advanced strategies improve stereoselective synthesis yields?

- Methodology :

- Biocatalysis : Engineered Bacillus subtilis hemoglobin mutants enable enantioselective cyclopropanation (98% ee).

- Flow chemistry : Reduces reaction time (e.g., from 24h to 2h) and improves conversion rates (up to 95%).

- Asymmetric catalysis : Chiral Rh(II) catalysts for diazo compound cyclopropanation .

Q. How is the compound used as a reference standard in quality control?

- Methodology : As a USP/EP reference standard, it quantifies impurities in Ticagrelor batches via:

- HPLC-UV : Limits of detection (LOD) ≤0.1%.

- LC-MS/MS : Validates impurity profiles for FDA/EMA compliance.

- Forced degradation studies : Assess stability under heat, light, and humidity .

Q. What in vitro assays evaluate its neuroprotective potential?

- Methodology :

- Oxidative stress models : SH-SY5Y neuronal cells treated with H2O2; measure viability via MTT assay.

- Calcium flux assays : FLIPR Tetra system to monitor intracellular Ca<sup>2+</sup> changes.

- Receptor binding : Radioligand displacement assays for NMDA or σ-1 receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.